molecular formula C13H9BrO2 B13619841 (3-Bromo-4-hydroxyphenyl)(phenyl)methanone CAS No. 89899-44-5

(3-Bromo-4-hydroxyphenyl)(phenyl)methanone

Cat. No.: B13619841
CAS No.: 89899-44-5
M. Wt: 277.11 g/mol
InChI Key: KJYWKZHXJFSDQR-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of bromophenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Another method involves the Fries rearrangement of bromophenyl benzoate. This reaction also utilizes aluminum chloride as a catalyst and is conducted under solvent-free conditions at temperatures ranging from 100°C to 140°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted phenylmethanone derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

89899-44-5

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H9BrO2/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H

InChI Key

KJYWKZHXJFSDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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